Product packaging for Ethyl 4,5-dihydroisoxazole-5-carboxylate(Cat. No.:CAS No. 114120-87-5)

Ethyl 4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B048589
CAS No.: 114120-87-5
M. Wt: 143.14 g/mol
InChI Key: LKFKHIQQMSSDSB-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydroisoxazole-5-carboxylate is a versatile isoxazoline derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. This compound features a reactive ester group and a partially reduced isoxazole ring, making it a valuable scaffold for the synthesis of complex, polyfunctionalized molecules. The 4,5-dihydroisoxazole (isoxazoline) core is recognized for its significant role in pharmaceutical development. Research indicates that structurally similar isoxazoline esters demonstrate appreciable anti-tuberculosis activity, representing a promising new anti-tuberculosis chemotype. Furthermore, other 3,5-disubstituted-4,5-dihydroisoxazole derivatives have been identified as novel anti-inflammatory drug candidates that modulate pro-inflammatory cytokine production by down-regulating NF-κB and p38 MAPK pathways. This reagent is particularly valuable for constructing non-proteinogenic β-hydroxy-α-amino acids and other bioactive structures. The isoxazoline ring can be strategically cleaved under various conditions to yield diverse functional groups, including β-hydroxy ketones and γ-amino alcohols, enabling access to a wide array of complex molecular architectures. Applications: • Intermediate for novel anti-tuberculosis agent synthesis • Scaffold for anti-inflammatory drug candidate development • Precursor to β-hydroxy-α-amino acids and dipeptides • Building block for heterocyclic chemistry and library synthesis Note: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B048589 Ethyl 4,5-dihydroisoxazole-5-carboxylate CAS No. 114120-87-5

Properties

CAS No.

114120-87-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3

InChI Key

LKFKHIQQMSSDSB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC=NO1

Canonical SMILES

CCOC(=O)C1CC=NO1

Synonyms

5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI)

Origin of Product

United States

Preparation Methods

Reaction Overview

The synthesis proceeds via two key steps:

  • Nitrile Oxide Generation : Aldoximes (R–CH=N–OH) are oxidized to nitrile oxides (R–C≡N⁺–O⁻) using Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) under mild conditions.

  • Cycloaddition with Ethyl Acrylate : The nitrile oxide reacts with ethyl acrylate, a dipolarophile, to form the isoxazoline ring.

The general reaction is:

R–CH=N–OHChloramine-TR–C≡N⁺–O⁻Ethyl acrylateEthyl 4,5-dihydroisoxazole-5-carboxylate derivatives\text{R–CH=N–OH} \xrightarrow{\text{Chloramine-T}} \text{R–C≡N⁺–O⁻} \xrightarrow{\text{Ethyl acrylate}} \text{this compound derivatives}

Key Reaction Conditions

ParameterOptimal Value/RangeSource
Oxidizing AgentChloramine-T
SolventSolvent-free or ethanol
TemperatureRoom temperature to 80°C
Reaction Time2–6 hours
Yield65–85% (reported for analogs)

The solvent-free method minimizes side reactions and aligns with green chemistry principles.

Mechanistic Insights into Nitrile Oxide Generation and Cycloaddition

Nitrile Oxide Formation

Chloramine-T acts as a two-electron oxidizer, converting aldoximes to nitrile oxides through deprotonation and elimination of water:

R–CH=N–OH+ClR–C≡N⁺–O⁻+H2O+HCl\text{R–CH=N–OH} + \text{Cl}^- \rightarrow \text{R–C≡N⁺–O⁻} + \text{H}_2\text{O} + \text{HCl}

This step is rate-determining and sensitive to pH, with optimal performance in mildly basic conditions (pH 8–9).

Cycloaddition Mechanism

The nitrile oxide undergoes a 1,3-dipolar cycloaddition with ethyl acrylate, following a concerted, suprafacial pathway. The reaction exhibits high regioselectivity due to frontier molecular orbital (FMO) interactions, with the nitrile oxide’s LUMO interacting with the dipolarophile’s HOMO.

Optimization Strategies for Reaction Efficiency and Yield

Solvent Effects

SolventYield (%)Purity (%)Notes
Solvent-free7895Preferred for scalability
Ethanol8297Slower reaction kinetics
Acetonitrile7593Increased side products

Data adapted from studies on analogous systems.

Comparative Analysis of Alternative Synthetic Approaches

Cyclization of β-Keto Esters

Although unreported for the target compound, ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate is synthesized via cyclization of ethyl acetoacetate with hydroxylamine hydrochloride. Adapting this method would require:

Ethyl β-keto ester+NH2OH\cdotpHClBaseIsoxazoline derivative\text{Ethyl β-keto ester} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base}} \text{Isoxazoline derivative}

Challenges :

  • Low regioselectivity for unsubstituted derivatives.

  • Requires harsh conditions (refluxing ethanol, 12+ hours).

Enzymatic Synthesis

Emerging studies suggest nitrile oxide cycloadditions catalyzed by lipases in non-aqueous media, though yields remain suboptimal (<50%) for industrial use.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes by enhancing mass transfer.

  • In-line Purification : Integrate crystallization units to isolate products without chromatography.

Cost Analysis

ComponentCost Contribution (%)
Ethyl Acrylate45
Chloramine-T30
Solvent Recovery15

Optimizing Chloramine-T stoichiometry (1.1–1.3 eq.) reduces costs by 12–18%.

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR : Key signals include:

    • Ethyl ester: δ 1.3 (t, 3H), 4.2 (q, 2H).

    • Isoxazoline protons: δ 3.5–4.1 (m, 2H), 5.1–5.3 (m, 1H).

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=N).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the isoxazoline ring’s puckering conformation (Cremer-Pople parameters: θ = 15.2°, φ = 120°) .

Chemical Reactions Analysis

Types of Reactions: Chrysosplenetin undergoes several types of chemical reactions, including:

    Oxidation: Chrysosplenetin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert chrysosplenetin into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the chrysosplenetin molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of chrysosplenetin .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5-dihydroisoxazole-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the field of cancer treatment and antimicrobial activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of transglutaminase 2 (TG2), an enzyme implicated in cancer progression. Inhibition of TG2 has been linked to reduced proliferation in various cancer cell lines.

Case Study:
A study demonstrated that modifications of this compound derivatives showed potent antiproliferative effects against breast and colon cancer cell lines. The compound's ability to modify metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) supports its role as a potential anticancer agent.

Antimicrobial Properties

This compound has also shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes, leading to cell death.

Comparison Table of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of TG2 and GAPDHSignificant antiproliferative effects in cancer cells
AntimicrobialDisruption of microbial cell membranesEffective against multiple bacterial strains
Enzyme InhibitionCovalent modification of metabolic enzymesAlters enzymatic activity leading to apoptosis

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including substitution and reduction reactions.

Synthesis Routes

The synthesis typically involves a [3+2] cycloaddition reaction between ethyl acrylate and nitrile oxide. This method is advantageous due to its efficiency and the ability to produce a variety of derivatives.

Common Reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitutions, where the carboxylate group can be replaced by amines or thiols.
  • Reduction Reactions: It can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.
  • Oxidation Reactions: Oxidizing agents can modify the isoxazole ring to introduce new functional groups.

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its unique structural features allow it to be incorporated into polymers or used as a precursor for liquid crystals.

Research Findings

Numerous studies have focused on optimizing the biological activities of this compound:

  • A systematic modification study revealed that variations in substituents significantly influenced anticancer efficacy against different cancer types.
  • Another study highlighted its potential as a scaffold for developing new drugs targeting specific metabolic pathways in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

  • Ethyl 3-Benzoyl-4,5-Dihydroisoxazole-5-Carboxylate (Compound 10): Synthesized via tert-butyl nitrite-induced radical nitrile oxidation cycloaddition, this derivative includes a benzoyl group at the 3-position. NMR data (δ 8.25–8.16 ppm for aromatic protons) confirm its structural integrity .
  • Methyl 4,5-Dihydroisoxazole-5-Carboxylate :
    Produced via ruthenium tetroxide oxidation of isoxazolidines, this methyl ester analog exhibits reduced steric hindrance compared to the ethyl ester counterpart. Computational studies suggest the exo attack pathway dominates during synthesis, favoring carbocation stability .

Table 1: Key Physical Properties

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Application
This compound Not reported 5.22–5.14 (m, 1H, CH-O) Liquid crystals, herbicides
Mthis compound Not reported 3.81 (s, 3H, CH₃O) Organic synthesis intermediates
Ethyl 3-benzoyl derivative (10) 156–158 8.25–8.16 (m, aromatic H) Photocatalysis, materials

Positional Isomers and Saturation Effects

  • Ethyl 5-Methylisoxazole-4-Carboxylate: A positional isomer with a fully unsaturated isoxazole ring. Its synthesis and applications in medicinal chemistry highlight the role of ring saturation in modulating bioavailability .

Mesomorphic Behavior in Liquid Crystals

Derivatives with alkoxy or biphenyl groups (e.g., methyl 3-(4-biphenyl)-4,5-dihydroisoxazole-5-carboxylate) exhibit smectic or nematic phases due to elongated molecular structures. In contrast, unsubstituted this compound shows less defined mesophases, underscoring the role of substituents in liquid crystalline ordering .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing ethyl 4,5-dihydroisoxazole-5-carboxylate derivatives?

  • Methodological Answer : Cyclization reactions involving hydroxylamine hydrochloride and ketones (e.g., acetophenone) in tetrahydrofuran (THF) at 24°C for 12 hours yield intermediates. Subsequent purification via column chromatography using ethyl acetate/petroleum ether mixtures improves product purity. Reaction temperature, stoichiometry of iodine (1.6 equiv. as an oxidizing agent), and solvent choice critically influence yield .

Q. What spectroscopic techniques are used to confirm the structure of synthesized derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns. Chromatographic purity assessments (HPLC or TLC) ensure homogeneity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. Store the compound in sealed containers at 2–8°C in dry, ventilated areas. Spills should be vacuumed or swept into sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How do substituent variations impact the herbicidal activity of 4,5-dihydroisoxazole derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the phenyl ring enhances protoporphyrinogen oxidase (PPO) inhibition, a key herbicidal mechanism. Structure-activity relationship (SAR) studies compare LC₅₀ values against weed species (e.g., Setaria viridis) under varying environmental conditions (temperature, light) .

Table 1 : Herbicidal Activity of Selected Derivatives

SubstituentLC₅₀ (g/ha)Target Weeds
2-Chloro-4-fluoro750Erigeron canadensis
3-Methyl1200Amaranthus retroflexus

Q. What computational approaches elucidate the nematicidal mechanism of 4,5-dihydroisoxazole derivatives?

  • Methodological Answer : Molecular docking simulations reveal binding to allosteric sites of nematode nicotinic acetylcholine receptors (nAChRs). In silico models predict ligand-receptor interactions using software like AutoDock Vina, validated by in vivo assays showing 70% reduction in Meloidogyne incognita galls on tomato roots .

Q. How can contradictory stability data for this compound be resolved?

  • Methodological Answer : Stability studies under controlled conditions (humidity, temperature) using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Monitor decomposition via HPLC and identify degradation products (e.g., nitrogen oxides under thermal stress) .

Q. What methodologies assess the environmental persistence of 4,5-dihydroisoxazole derivatives?

  • Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. Measure half-life (t₁/₂) via LC-MS/MS under simulated sunlight. Ecotoxicity assays using Daphnia magna or algal species evaluate acute toxicity (EC₅₀) .

Data Contradiction Analysis

Q. Why do studies report varying LC₅₀ values for nematicidal derivatives?

  • Analysis : Discrepancies arise from differences in nematode species (e.g., Meloidogyne exigua vs. M. incognita), solvent carriers (DMSO vs. water), and exposure durations. Standardizing bioassay protocols (e.g., ISO 11269-2) and using positive controls (e.g., carbofuran) improve reproducibility .

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